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Compound of Interest

Compound Name: Z-Tyr(Bzl)-OH

Cat. No.: B554295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-

L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH. This crucial derivative of the amino acid

tyrosine is a fundamental building block in the synthesis of peptides, a cornerstone of modern

drug discovery and biochemical research. This document outlines its chemical and physical

properties, provides detailed protocols for its synthesis and application in peptide chemistry,

and explores its role in the creation of bioactive peptides.

Core Concepts: The Role of Protecting Groups in
Peptide Synthesis
The synthesis of a peptide with a specific sequence of amino acids requires the precise

formation of amide bonds between the carboxyl group of one amino acid and the amino group

of the next. To prevent unwanted side reactions at the reactive N-terminus and the various side

chains of the amino acids, temporary blocking groups, known as protecting groups, are

employed.[1][2] Z-Tyr(Bzl)-OH is an example of a doubly protected amino acid, where the

alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl

group of the tyrosine side chain is protected by a benzyl (Bzl) group.[3] This dual protection

strategy is integral to controlling the peptide assembly process.[4]

The Z-group is a well-established amino protecting group that is stable under various

conditions but can be readily removed by catalytic hydrogenation (H₂/Pd), or strong acids like
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HBr in acetic acid.[5] The benzyl group protecting the tyrosine side chain is more robust and

typically requires stronger acidic conditions for removal, such as anhydrous hydrogen fluoride

(HF).[6][7] This difference in lability allows for the selective deprotection of the N-terminal Z-

group to allow for chain elongation, while the side-chain protection remains intact until the final

step of the synthesis.[2]

Physicochemical Properties of Z-Tyr(Bzl)-OH
A thorough understanding of the physicochemical properties of Z-Tyr(Bzl)-OH is essential for

its proper handling, storage, and application in peptide synthesis.

Property Value References

Molecular Formula C₂₄H₂₃NO₅ [3][8]

Molecular Weight 405.4 g/mol [3][8]

CAS Number 16677-29-5 [3][8]

Appearance Slightly cream-colored powder

Melting Point 101-107 °C [8]

Optical Rotation (α)²⁰/D
-5.0 ± 1º (c = 0.420% in

Acetone)
[8]

Storage Temperature 0-8 °C [8]

Synthesis of Z-Tyr(Bzl)-OH: An Experimental
Protocol
The synthesis of Z-Tyr(Bzl)-OH from L-tyrosine involves a two-step process: protection of the

α-amino group with the benzyloxycarbonyl (Z) group, followed by the benzylation of the

phenolic hydroxyl group.

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)

Dissolution: Dissolve L-tyrosine in a suitable aqueous alkaline solution, such as 1M sodium

hydroxide, at 0-5 °C.
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Protection Reaction: While maintaining the temperature and pH (around 9-10), add benzyl

chloroformate (Cbz-Cl) dropwise with vigorous stirring. The reaction is typically allowed to

proceed for several hours at room temperature.

Work-up: After the reaction is complete, wash the aqueous solution with an organic solvent

like diethyl ether to remove any unreacted benzyl chloroformate.

Precipitation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of

approximately 2-3. The desired Z-Tyr-OH will precipitate out of the solution.

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry

under vacuum. The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH)

Dissolution: Dissolve the synthesized Z-Tyr-OH in a suitable solvent, such as methanol or a

mixture of dioxane and dimethylformamide (DMF).

Deprotonation: Add a base to deprotonate the phenolic hydroxyl group. A common choice is

sodium methoxide in methanol or sodium bicarbonate.

Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. The reaction is

typically heated to facilitate the benzylation of the hydroxyl group.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

The residue is then dissolved in an organic solvent like ethyl acetate and washed with water

and brine to remove inorganic salts.

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium

sulfate), filtered, and the solvent is evaporated. The resulting crude Z-Tyr(Bzl)-OH can be

purified by crystallization to yield a high-purity product.[4]
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Application in Solid-Phase Peptide Synthesis
(SPPS)
Z-Tyr(Bzl)-OH is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique

where a peptide is assembled sequentially while attached to an insoluble polymer support

(resin).[9] The following is a generalized workflow for the incorporation of Z-Tyr(Bzl)-OH into a

growing peptide chain using the Boc/Bzl strategy.
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Caption: General workflow for incorporating Z-Tyr(Bzl)-OH in SPPS.
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Detailed Protocol for a Single Coupling Cycle:

Resin Preparation: The solid support (e.g., Merrifield resin) with the nascent peptide chain is

swelled in a suitable solvent like dichloromethane (DCM).

N-terminal Deprotection: The Z-protecting group of the N-terminal amino acid on the resin is

removed by treatment with a reagent such as HBr in acetic acid.

Washing: The resin is thoroughly washed with DCM and other solvents to remove the

deprotection reagents and byproducts.

Neutralization: The resulting amine salt is neutralized with a non-nucleophilic base like

diisopropylethylamine (DIEA) to generate the free amine.

Washing: The resin is washed again to remove excess base and salts.

Coupling: Z-Tyr(Bzl)-OH is pre-activated with a coupling reagent (e.g.,

dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and then added to the

resin. The mixture is agitated until the coupling reaction is complete, which can be monitored

by a colorimetric test like the ninhydrin test.

Washing: The resin is washed extensively with DMF and DCM to remove unreacted

reagents and byproducts. This cycle is repeated for each subsequent amino acid in the

peptide sequence.

Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled on the solid support, the peptide is

cleaved from the resin, and all the side-chain protecting groups are removed in a single step.

For peptides synthesized using the Boc/Bzl strategy, this is typically achieved by treatment with

a strong acid like anhydrous hydrogen fluoride (HF).[6] Scavengers, such as anisole, are often

added to the cleavage cocktail to prevent side reactions, particularly the alkylation of the

tyrosine ring by the cleaved benzyl group.[10] Following cleavage, the crude peptide is

precipitated with cold diethyl ether, collected, and then purified, commonly by reverse-phase

high-performance liquid chromatography (RP-HPLC).
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Application in Bioactive Peptide Synthesis:
Enkephalins and Opioid Receptor Signaling
Z-Tyr(Bzl)-OH is instrumental in the synthesis of numerous bioactive peptides. A prominent

example is its use in the synthesis of enkephalins, which are endogenous opioid pentapeptides

involved in pain modulation.[11][12] The N-terminal tyrosine residue is crucial for their biological

activity. Synthetic analogs of enkephalins are developed to enhance their stability and potency.

[11] These peptides exert their effects by binding to and activating opioid receptors, which are

G-protein coupled receptors (GPCRs). The signaling pathway initiated by the binding of an

enkephalin analog to an opioid receptor is depicted below.
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Caption: Opioid receptor signaling pathway initiated by an enkephalin analog.

This guide provides a foundational understanding of Z-Tyr(Bzl)-OH for professionals in peptide

chemistry. Its strategic use, coupled with well-established synthetic protocols, enables the

efficient and precise construction of complex peptides for a wide range of research and

therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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